

Evaluating the Energetic Performance of Chlorine Azide Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: Chlorine azide

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This guide provides a comparative analysis of the energetic performance of **chlorine azide** derivatives, benchmarked against established energetic materials. Due to the inherent instability of many simple **chlorine azide** derivatives, this guide focuses on 1,2-azidochloroethane as a representative example and utilizes computational estimations for its energetic properties, alongside experimental data for well-characterized alternatives.

Executive Summary

Chlorine azide derivatives, while synthetically accessible, present significant handling challenges due to their sensitivity. This guide demonstrates that while simple derivatives like 1,2-azidochloroethane are predicted to have moderate energetic performance, they do not surpass the capabilities of conventional military-grade explosives such as RDX and HMX. Inorganic azides like lead azide and silver azide, used as primary explosives, exhibit high sensitivity and moderate detonation velocities. The data presented herein is intended to inform researchers on the relative energetic potential of these compounds to guide further investigation and development of novel energetic materials.

Data Presentation: Comparative Energetic Properties

The following table summarizes the key energetic performance parameters for 1,2-azidochloroethane and a selection of alternative energetic materials.

Compound	Chemical Formula	Density (g/cm ³)	Heat of Formation (kJ/mol)	Detonation Velocity (m/s)	Detonation Pressure (GPa)
Chlorine					
Azide					
Derivative					
1,2-Azidochloroethane	C ₂ H ₄ ClN ₃	1.27 (estimated)	+215 (estimated, gas)	~6,500-7,500 (estimated)	~15-25 (estimated)
Alternative Energetic Materials					
RDX	C ₃ H ₆ N ₆ O ₆	1.80	+70.63	8,750[1]	34
HMX	C ₄ H ₈ N ₈ O ₈	1.91	+74.88	9,100[2]	39.0[2]
Lead Azide	Pb(N ₃) ₂	4.71[3]	+462.3[3]	5,180[3]	~17
Silver Azide	AgN ₃	4.42[4]	+290	4,000[5]	Not Widely Reported

Note: Values for 1,2-azidochloroethane are estimated based on computational chemistry methods and empirical equations due to the lack of available experimental data.

Experimental and Computational Protocols

Synthesis of 1,2-Azidochloroethane

A common method for the synthesis of 1,2-azidochloroethane and other vicinal azidochlorides is through the in-situ generation of **chlorine azide** and its subsequent reaction with an alkene.

General Procedure:

- Reaction Setup: A solution of an alkene (e.g., ethene for 1,2-azidochloroethane) in a suitable solvent (e.g., dichloromethane) is prepared in a reaction vessel.
- In-situ Generation of **Chlorine Azide**: A biphasic system is often employed for safety. An aqueous solution of sodium azide is combined with a source of positive chlorine, such as sodium hypochlorite, often in the presence of an acid like acetic acid.
- Reaction: The **chlorine azide**, as it is formed in the aqueous phase, reacts with the alkene in the organic phase at the interface.
- Workup: The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude 1,2-azidochloroalkane.
- Purification: The product can be further purified by distillation under reduced pressure.

Determination of Energetic Properties

Experimental Methods:

- Density: For solids, density can be determined using gas pycnometry. For liquids, it can be measured using a pycnometer or a densitometer.
- Heat of Formation: This is typically determined experimentally using bomb calorimetry. The heat of combustion of the compound is measured, and from this, the standard enthalpy of formation can be calculated.
- Detonation Velocity: This can be measured using a variety of techniques, including the Dautriche method, electronic timing probes placed along a column of the explosive, or high-speed photography.[\[6\]](#)

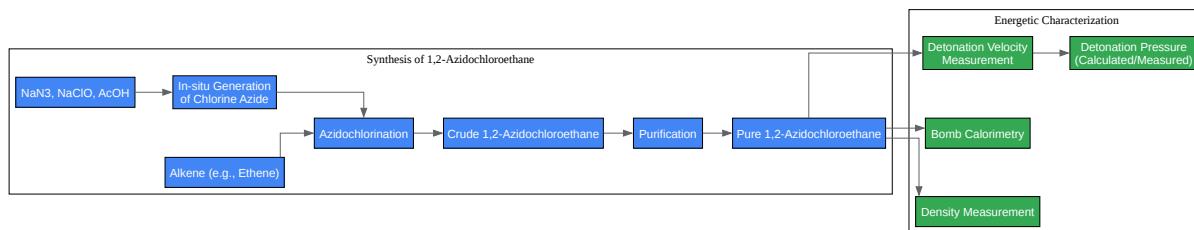
Computational Estimation Methods for 1,2-Azidochloroethane:

- Density: The density of liquid organic compounds can be estimated using group contribution methods, which sum the contributions of individual atoms and functional groups to the molar volume.
- Heat of Formation: High-accuracy quantum chemical methods, such as G4 theory combined with isodesmic reactions, can be used to predict the gas-phase heat of formation of organic

azides.[1][3]

- Detonation Velocity and Pressure: The Kamlet-Jacobs equations are a set of empirical formulas used to estimate the detonation velocity and pressure of C-H-N-O explosives based on their density, heat of formation, and elemental composition.[4]

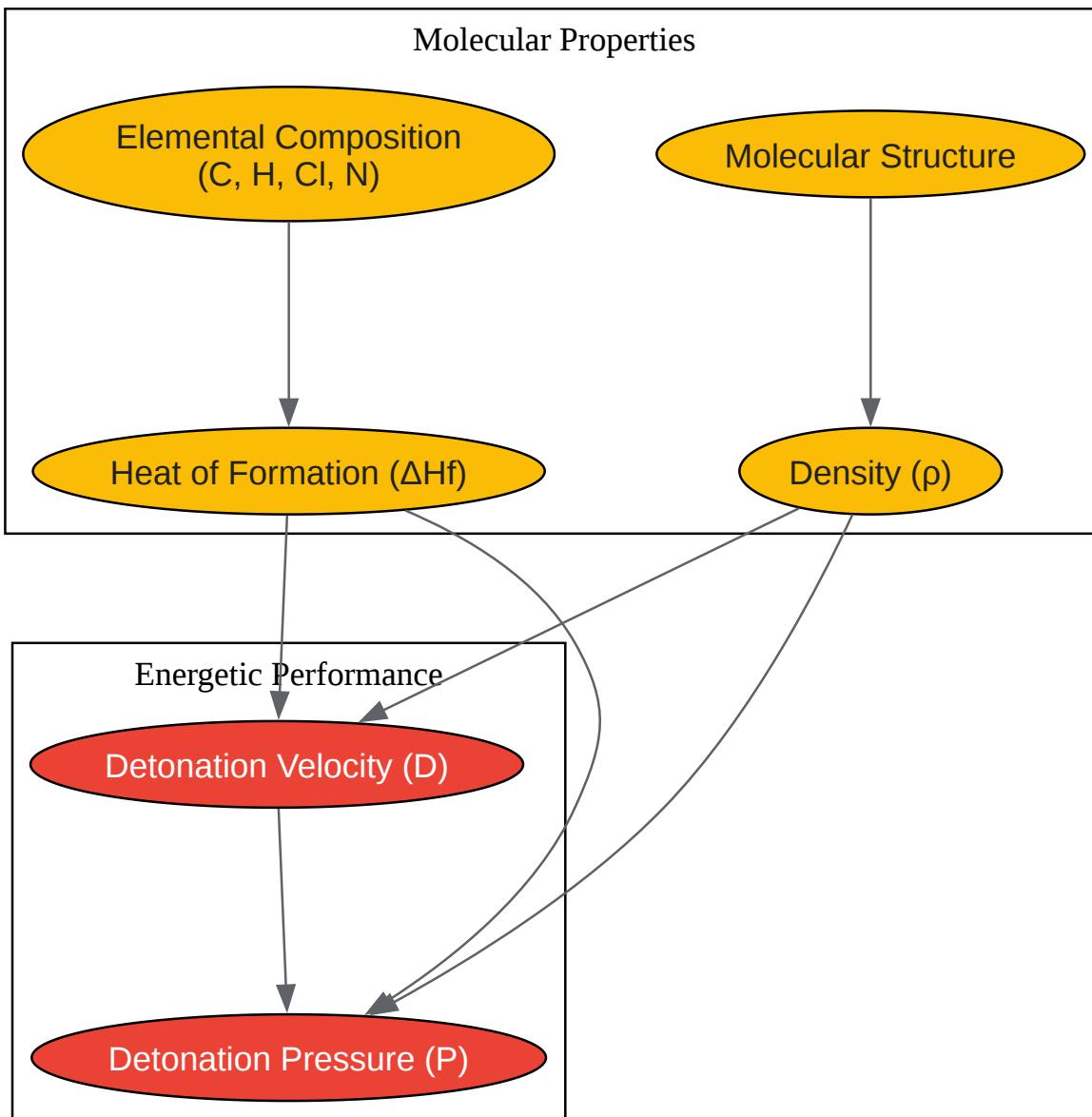
Visualizations



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Caption: Experimental workflow for the synthesis and energetic characterization of 1,2-azidochloroethane.

Relationship between Molecular Properties and Energetic Performance

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Caption: Key molecular properties influencing the energetic performance of an explosive compound.

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